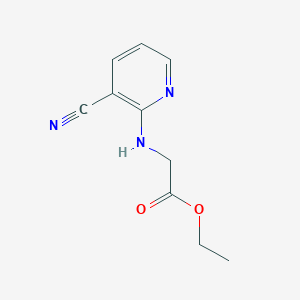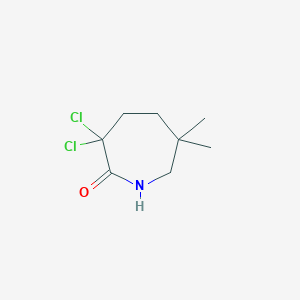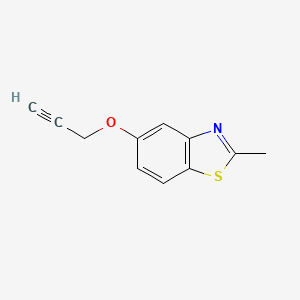
5-hydroxy-6-methyl-2H-isoquinolin-1-one
Vue d'ensemble
Description
5-Hydroxy-6-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-methyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a methyl-substituted phenylalanine derivative, which undergoes cyclization and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include catalytic hydrogenation, oxidation, and other standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-hydroxy-6-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
6-Methylisoquinoline: A methylated derivative with similar properties.
5-Hydroxyisoquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness
5-Hydroxy-6-methylisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-hydroxy-6-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(9(6)12)4-5-11-10(8)13/h2-5,12H,1H3,(H,11,13) |
Clé InChI |
BNHHFOKILAPBHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)NC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)










![2,6-Dichloro-N~4~,N~8~-diphenylpyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B8652261.png)
